5-Amino-2-nitrobenzophenone-d5
Overview
Description
5-Amino-2-nitrobenzophenone-d5 is a deuterated analog of 5-Amino-2-nitrobenzophenone. It is a labeled metabolite of Nitrazepam, a benzodiazepine used for its sedative and anxiolytic properties . The compound has a molecular formula of C13H5D5N2O3 and a molecular weight of 247.26 g/mol . It is primarily used in research settings, particularly in proteomics and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-nitrobenzophenone-d5 typically involves the nitration of benzophenone followed by amination. The deuterated version is prepared by incorporating deuterium atoms into the benzophenone structure. The general steps are as follows:
Nitration: Benzophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amination: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Deuteration: Deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Bulk Nitration: Large-scale nitration of benzophenone using industrial nitrating agents.
Catalytic Reduction: Use of catalytic hydrogenation for the reduction of the nitro group to an amino group.
Deuterium Exchange: Employing deuterium gas or deuterated solvents in reactors designed for high-pressure and high-temperature conditions.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-nitrobenzophenone-d5 undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, catalytic hydrogenation.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Reduction: this compound can be reduced to 5-Amino-2-aminobenzophenone-d5.
Substitution: Various substituted benzophenone derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
5-Amino-2-nitrobenzophenone-d5 has several applications in scientific research:
Proteomics: Used as a labeled compound in mass spectrometry for protein identification and quantification.
Analytical Chemistry: Employed as an internal standard in chromatographic and spectroscopic analyses.
Pharmacokinetics: Used in the study of drug metabolism and pharmacokinetics of Nitrazepam and related compounds.
Material Science: Investigated for its potential in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-nitrobenzophenone-d5 is primarily related to its role as a labeled metabolite. It acts as a tracer in various biochemical assays, allowing researchers to track the metabolic pathways and interactions of Nitrazepam. The deuterium labeling helps in distinguishing the compound from its non-labeled counterparts in mass spectrometric analyses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzophenone: Non-deuterated analog with similar chemical properties but without the deuterium labeling.
5-Amino-2-nitrobenzophenone: Another non-deuterated analog used in similar research applications.
2-Amino-5-nitrobenzophenone-d3: A partially deuterated analog with three deuterium atoms.
Uniqueness
5-Amino-2-nitrobenzophenone-d5 is unique due to its complete deuteration, which provides enhanced stability and distinct mass spectrometric signatures compared to its non-deuterated and partially deuterated analogs. This makes it particularly valuable in precise analytical applications and studies involving isotopic labeling .
Properties
IUPAC Name |
(2-amino-5-nitrophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPZDEIASIKHPY-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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